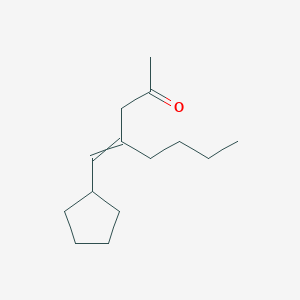

4-(Cyclopentylmethylidene)octan-2-one

Description

Properties

CAS No. |

62444-21-7 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

4-(cyclopentylmethylidene)octan-2-one |

InChI |

InChI=1S/C14H24O/c1-3-4-7-14(10-12(2)15)11-13-8-5-6-9-13/h11,13H,3-10H2,1-2H3 |

InChI Key |

RAAOWSKZDTZBKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC1CCCC1)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Key Observations :

Substituent Impact on Synthesis Efficiency: Compounds with sulfur-containing rings (4f, 5f) exhibit higher yields (90% and 64%) compared to brominated analogs (49% for the bicyclo[4.2.0] derivative) . This suggests that electron-rich substituents (e.g., dithiolane/dithiane) may stabilize intermediates during conjugate addition reactions.

Physical Properties :

- Molecular Weight and Polarity : The sulfur-containing analogs (4f, 5f) have higher molecular weights (C₁₈H₂₄OS₂: 320.5 g/mol; C₁₉H₂₆OS₂: 334.5 g/mol) compared to the target compound (C₁₄H₂₂O: 206.3 g/mol), likely leading to higher melting points and lower volatility .

- Solubility : The phenyl and sulfur groups in 4f and 5f enhance aromatic and polar interactions, increasing solubility in polar aprotic solvents (e.g., acetonitrile) compared to the purely aliphatic target compound .

Chemical Reactivity :

- Alkene Reactivity : The conjugated alkene in 4-(Cyclopentylmethylidene)octan-2-one is poised for electrophilic additions (e.g., hydrogenation, epoxidation), similar to the dithiolan/dithiane derivatives .

- Functional Group Compatibility : The bromomethyl group in (±)-4-(bromomethyl)bicyclo[4.2.0]octan-2-one enables nucleophilic substitution reactions, a pathway unavailable in the target compound .

Structural and Stereochemical Considerations

- Bicyclic Frameworks: Bicyclo[3.2.1]octan-2-one derivatives (e.g., 4,4-dimethyl-) exhibit rigid, strained frameworks that influence reactivity and stereoselectivity . Stereoisomerism is noted in (1S,6S)-6-methylbicyclo[4.2.0]octan-2-one, where the methyl group’s position affects spatial interactions . The cyclopentylmethylidene group in the target compound may similarly influence conformational preferences.

Spiro and Heterocyclic Derivatives :

- 7-Methyl-6-oxaspiro[3.4]octan-2-one () contains an oxygen atom in its spiro framework, enhancing polarity and hydrogen-bonding capacity compared to the target compound’s purely hydrocarbon substituent .

Q & A

Basic Questions

Q. What is the correct IUPAC nomenclature for 4-(Cyclopentylmethylidene)octan-2-one, and how does its structure influence reactivity?

- Methodological Answer : The IUPAC name reflects a 10-carbon chain (octan-2-one) with a cyclopentylmethylidene substituent at position 4. The ketone at position 2 and the conjugated cyclopentylmethylidene group create electrophilic sites for nucleophilic attack or cycloaddition reactions. Structural analysis via NMR (1H/13C) and X-ray crystallography can confirm regiochemistry and steric effects .

Q. What synthetic strategies are effective for preparing 4-(Cyclopentylmethylidene)octan-2-one?

- Methodological Answer : Common routes include:

- Aldol Condensation : Reacting cyclopentanecarbaldehyde with octan-2-one under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone.

- Grignard Addition : Using cyclopentylmethylmagnesium bromide with a protected ketone precursor, followed by oxidation.

Reaction yields depend on solvent polarity and temperature control to minimize side products like over-reduced alcohols .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs of 4-(Cyclopentylmethylidene)octan-2-one?

- Methodological Answer : Enantioselective methods include:

- Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts in asymmetric Michael additions to control stereochemistry at the cyclopentylmethylidene moiety.

- Dynamic Kinetic Resolution : Employing transition-metal catalysts (e.g., Ru or Rh) to isomerize intermediates while retaining enantiopurity.

Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What mechanistic insights explain contradictions in reported [4+2] cycloaddition reactivity of 4-(Cyclopentylmethylidene)octan-2-one?

- Methodological Answer : Discrepancies arise from steric hindrance of the cyclopentyl group vs. electronic effects of the conjugated ketone. Computational studies (DFT) show:

- Electron-withdrawing ketones favor inverse-electron-demand Diels-Alder reactions with electron-rich dienes.

- Steric bulk reduces reactivity with bulky dienophiles (e.g., maleic anhydride).

Experimental validation via kinetic isotope effects (KIE) and substituent tuning is recommended .

Q. How can spectroscopic data resolve structural ambiguities in derivatives of 4-(Cyclopentylmethylidene)octan-2-one?

- Methodological Answer :

- NMR : 13C DEPT-135 distinguishes carbonyl (δ ~200 ppm) from olefinic carbons (δ ~120-140 ppm). NOESY confirms spatial proximity of cyclopentyl protons to the α-carbon.

- IR : Stretching frequencies (C=O: ~1700 cm⁻¹; C=C: ~1600 cm⁻¹) confirm functional groups.

- MS : High-resolution ESI-MS identifies fragmentation patterns (e.g., loss of cyclopentene via retro-Diels-Alder) .

Critical Analysis of Contradictions

- Stereochemical Stability : and report conflicting stability of enantiomers. This may stem from solvent polarity (aprotic solvents stabilize chiral centers) or crystallization conditions. Re-evaluate using variable-temperature NMR .

- Reactivity in Cross-Coupling : suggests Pd-catalyzed coupling is feasible, while notes limitations. Test with sterically unhindered catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.